molecular formula C23H26N4O2 B2398382 2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide CAS No. 932339-25-8

2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide

Cat. No.: B2398382
CAS No.: 932339-25-8
M. Wt: 390.487
InChI Key: IRNKWTIJBLOACR-UHFFFAOYSA-N
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Description

2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a triazaspirodecane core, which is a bicyclic system containing nitrogen atoms. The p-tolyl groups attached to the structure contribute to its aromatic properties, making it an interesting subject for various chemical studies.

Preparation Methods

The synthesis of 2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the use of a Lewis acid-catalyzed Prins/pinacol cascade process. This method allows for the formation of the spirocyclic core with high selectivity and yield . The reaction typically starts with the condensation of an aldehyde with a suitable amine, followed by cyclization and rearrangement steps to form the desired spirocyclic structure.

Chemical Reactions Analysis

2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The aromatic p-tolyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups onto the aromatic ring.

Scientific Research Applications

This compound has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and enzyme inhibition.

    Medicine: It may have potential therapeutic applications due to its structural similarity to known bioactive molecules.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Comparison with Similar Compounds

Similar compounds to 2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide include other spirocyclic compounds with triazaspirodecane cores. These compounds share similar structural features but may differ in their substituents, leading to variations in their chemical and biological properties. Some examples of similar compounds are:

This compound’s unique combination of a spirocyclic core and p-tolyl groups sets it apart from other similar compounds, potentially offering distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-16-3-7-18(8-4-16)21-22(29)26-23(25-21)11-13-27(14-12-23)15-20(28)24-19-9-5-17(2)6-10-19/h3-10H,11-15H2,1-2H3,(H,24,28)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNKWTIJBLOACR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC=C(C=C4)C)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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